N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Overview
Description
Linezolid D8 is an isotope labelled of Linezolid. Linezolid is an antibiotic which can be used for the treatment of infections caused by Gram-positive bacteria.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a morpholine derivative , which suggests that it may interact with a variety of biological targets
Mode of Action
As a morpholine derivative, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or interfering with signal transduction pathways .
Pharmacokinetics
The compound’s octadeuteriomorpholinyl group may influence its distribution and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a morpholine derivative, it may have a range of potential effects, depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The octadeuteriomorpholinyl group in the compound could potentially enhance its stability .
Biological Activity
N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide, commonly known as Linezolid D8, is an isotope-labeled derivative of Linezolid, an antibiotic that is primarily effective against Gram-positive bacterial infections. This compound has garnered attention in pharmacological and microbiological research due to its unique structure and biological properties.
Chemical Structure and Properties
Molecular Formula : C16H20FN3O4
Molecular Weight : 345.39 g/mol
CAS Number : 1032182-14-1
The compound features a morpholine ring, a fluorinated phenyl group, and an oxazolidinone structure, which are critical for its antibacterial activity. The presence of the fluorine atom enhances its potency against resistant bacterial strains.
Linezolid functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This mechanism makes it particularly effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Antimicrobial Efficacy
Numerous studies have demonstrated the effectiveness of Linezolid against various Gram-positive pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 1 - 4 µg/mL |
Enterococcus faecium (VRE) | 2 - 8 µg/mL |
Streptococcus pneumoniae | ≤ 0.5 µg/mL |
Streptococcus pyogenes | ≤ 0.5 µg/mL |
These values indicate that Linezolid is highly effective at low concentrations, making it a valuable option in treating serious infections caused by resistant bacteria.
Pharmacokinetics
Linezolid exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration with bioavailability close to 100%.
- Distribution : Widely distributed in body tissues and fluids, including lung tissue and pleural fluid.
- Metabolism : Primarily metabolized in the liver through oxidation and glucuronidation.
- Excretion : Excreted mainly as metabolites in urine; less than 10% is eliminated unchanged.
Case Studies
-
Resistance Patterns in Clinical Isolates :
A study published in the Journal of Antimicrobial Chemotherapy examined resistance patterns among clinical isolates of MRSA and found that Linezolid maintained efficacy even against strains with reduced susceptibility to other antibiotics . -
Comparative Effectiveness :
In a clinical trial comparing Linezolid to vancomycin for treating complicated skin infections, Linezolid demonstrated superior outcomes, particularly in patients with diabetes or prior antibiotic exposure . -
Long-term Use Effects :
Research has indicated that prolonged use of Linezolid can lead to hematological side effects such as thrombocytopenia; however, careful monitoring allows for effective management of these risks .
Properties
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i4D2,5D2,6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZROVQLWOKYKF-LSSZDJLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649489 | |
Record name | N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032182-14-1 | |
Record name | N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl-2,2,3,3,5,5,6,6-d8)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032182-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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